3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Medicinal Chemistry Kinase Inhibitor Design Quality Control

Procure this differentiated pyrimidine-4,6-diamine building block to advance your kinase inhibitor programs. The unique combination of a 2-methyl pyrimidine and a fully oxidized tetrahydrothiophene 1,1-dioxide (sulfone) moiety provides a critical starting scaffold for SAR expansion targeting JAK-family and SYK-family kinases. This specific chemotype, validated in computational QSAR models (R²=0.95, Q²=0.65) for JAK3 potency prediction, offers a stable, chemically inert handle for downstream functionalization—unlike its thioether or sulfoxide analogs. Researchers can use this compound for prospective QSAR model validation or as an HPLC-MS reference standard for identity confirmation of related analogs. Request in-house biochemical IC₅₀ data from the vendor to establish baseline potency for your autoimmune and inflammatory disease drug discovery pipeline.

Molecular Formula C9H14N4O2S
Molecular Weight 242.3 g/mol
CAS No. 1500440-61-8
Cat. No. B1470780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide
CAS1500440-61-8
Molecular FormulaC9H14N4O2S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)NC2CCS(=O)(=O)C2)N
InChIInChI=1S/C9H14N4O2S/c1-6-11-8(10)4-9(12-6)13-7-2-3-16(14,15)5-7/h4,7H,2-3,5H2,1H3,(H3,10,11,12,13)
InChIKeyOTEUMBBAPZFODE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS 1500440-61-8): Structural Identity and Research Classification for Procurement Decisions


3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide (CAS 1500440-61-8) is a synthetic small-molecule pyrimidine-4,6-diamine derivative bearing a tetrahydrothiophene-1,1-dioxide (sulfolane) substituent at the N4 position . With a molecular formula of C₉H₁₄N₄O₂S and a molecular weight of 242.3 g/mol, the compound features a 2-methyl substitution on the pyrimidine ring and a fully oxidized sulfone moiety on the thiolane ring, distinguishing it from both the des-methyl and non-oxidized analogs [1]. The compound falls within the broader class of pyrimidinyl-amino derivatives that have been disclosed in patent literature as inhibitors of JAK-family and SYK-family kinases, as well as phosphatidylinositol 3-kinase (PI3K) [2][3]. It is primarily utilized as a research tool compound and medicinal chemistry building block for kinase inhibitor development programs.

Why Generic Substitution of 3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide Is Not Supported Without Comparative Data


Within the pyrimidine-4,6-diamine chemotype, minor structural modifications at the pyrimidine 2-position and the nature of the thiolane substituent have been shown in computational QSAR models to produce substantial shifts in predicted JAK3 inhibitory potency (pIC₅₀ range spanning several log units across a congeneric series) [1]. The target compound bears a specific 2-methyl group on the pyrimidine ring and a fully oxidized tetrahydrothiophene-1,1-dioxide moiety; replacement with the des-methyl analog (CAS not assigned; C₈H₁₂N₄O₂S, MW 228.27) alters both hydrogen-bonding capacity and steric profile at the kinase hinge-binding region . The chloro-substituted variant (3-((6-chloropyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide) introduces an electrophilic center absent in the target compound, changing reactivity and potential off-target profiles . The dual-methyl analog (3-((2-methyl-6-(methylamino)pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide; also assigned CAS 1500440-61-8 in some vendor listings) carries an additional N-methyl group that alters donor/acceptor hydrogen-bonding patterns. The sulfone oxidation state is critical: the non-oxidized thioether and partially oxidized sulfoxide analogs exhibit different conformational preferences and solubility characteristics. Without direct head-to-head experimental data, however, the functional consequences of these structural differences remain inferred from class-level SAR rather than empirically validated for this specific compound [1].

Quantitative Differentiation Evidence for 3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide: What the Available Data Do and Do Not Support


Structural Differentiation from the Des-Methyl Analog: Molecular Weight and Formula as Procurement Identity Markers

The target compound (C₉H₁₄N₄O₂S, MW 242.3 g/mol) differs from its closest des-methyl analog, 3-((6-aminopyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide (C₈H₁₂N₄O₂S, MW 228.27 g/mol), by the presence of a methyl group at the pyrimidine 2-position . This structural difference is quantifiable by mass spectrometry (ΔMW = 14.03 Da) and by ¹H NMR integration (additional 3H singlet for the 2-CH₃ group). The methyl substituent occupies a position known in pyrimidine kinase inhibitor SAR to influence hinge-binding interactions and selectivity profiles across the kinome, though no direct comparative biochemical data are publicly available for these two specific compounds [1].

Medicinal Chemistry Kinase Inhibitor Design Quality Control

Sulfone Oxidation State as a Distinguishing Feature from Thioether and Sulfoxide Analogs

The tetrahydrothiophene-1,1-dioxide moiety (sulfone) in the target compound represents the fully oxidized sulfur state, in contrast to the tetrahydrothiophene (thioether, S oxidation state 0) and tetrahydrothiophene-1-oxide (sulfoxide, S oxidation state +2) analogs . The sulfone group is calculated to increase topological polar surface area (tPSA) by approximately 17 Ų per oxygen atom relative to the thioether, and the S=O bonds confer a dipole moment that enhances aqueous solubility compared to the lipophilic thioether [1]. In published SAR for related tetrahydrothiophene-containing nucleoside analogs, the 1,1-dioxide oxidation state demonstrated superior in vitro L1210 cell inhibition (92.0%) compared to the 1-oxide (84.5%), establishing the functional relevance of sulfone oxidation within this chemotype [2].

Physicochemical Property Differentiation Metabolic Stability Structural Alert

Class-Level Evidence: Pyrimidine-4,6-diamine JAK3 Inhibitor QSAR Model Provides Computational Differentiation Framework

A 2025 QSAR study by Faris et al. constructed MLR and ANN models (R² = 0.89 and 0.95, respectively; leave-one-out cross-validation Q² = 0.65) on a series of pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, with predicted pIC₅₀ values for newly designed inhibitors ranging from approximately 6 to 8 (corresponding to IC₅₀ values between ~1 µM and ~10 nM) [1]. While the target compound was not among the specifically enumerated test set, its structural features—the 2-methyl substitution and the tetrahydrothiophene-1,1-dioxide moiety—fall within the chemical space covered by the QSAR model's applicability domain. The study demonstrated that designed pyrimidine-4,6-diamine derivatives surpassed the FDA-approved JAK inhibitor Tofacitinib in predicted ADMET properties and covalent docking scores to JAK3 [1]. This provides a computational rationale for exploring this specific compound as a differentiated JAK3 inhibitor scaffold, though experimental validation is absent from the public domain.

QSAR Modeling JAK3 Inhibition Computational Chemistry

Patent-Disclosed Kinase Inhibition Profile: Dual JAK/SYK Activity as Differentiator from Single-Kinase Tool Compounds

Patent EP 3670500 A4 (priority date 2017-08-18) discloses pyrimidinyl-amino compounds of formula (I) that encompass the target compound's structural class and claims inhibitory activity against both the JAK family of kinases (JAK1, JAK2, JAK3, TYK2) and the SYK family of kinases [1]. The patent asserts that exemplified compounds exhibit 'good inhibitory activity' against JAK and SYK kinases, positioning them for indications including inflammatory disorders, autoimmune diseases, and cancer [1]. This dual JAK/SYK inhibition profile distinguishes this compound class from selective JAK3-only inhibitors (e.g., class of compounds in the Faris et al. QSAR study) and from SYK-selective inhibitors, offering a potentially broader therapeutic window. However, the patent does not provide individual compound IC₅₀ values in the publicly accessible abstract or claims sections, limiting the ability to quantitatively rank the target compound within the patent series [1].

JAK Inhibitor SYK Inhibitor Patent Pharmacology

Recommended Research Application Scenarios for 3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide Based on Available Evidence


Kinase Inhibitor Medicinal Chemistry: JAK/SYK Dual-Target Lead Optimization Programs

Based on the patent disclosure of dual JAK/SYK inhibitory activity for the pyrimidinyl-amino compound class (EP 3670500 A4), this compound is best positioned as a starting scaffold or reference compound for medicinal chemistry programs targeting autoimmune and inflammatory diseases where concurrent blockade of JAK-STAT and SYK-BCR signaling pathways may offer synergistic therapeutic benefit [1]. Researchers should request any available in-house biochemical IC₅₀ data from the vendor to establish baseline potency before initiating SAR expansion.

Computational Chemistry: QSAR Model Validation and Prospective Virtual Screening

The availability of a validated QSAR model (R² = 0.95, Q² = 0.65) for pyrimidine-4,6-diamine JAK3 inhibitors [1] enables researchers to use this compound as a test case for prospective model validation. By experimentally determining its JAK3 IC₅₀ and comparing to model predictions, laboratories can assess the generalizability of the QSAR model and refine it with new data points. The compound's structural features (2-methyl substitution, sulfone moiety) represent a specific region of chemical space that tests the model's interpolation accuracy.

Analytical Reference Standard for Quality Control of Structurally Related Analogs

With its well-defined molecular formula (C₉H₁₄N₄O₂S), molecular weight (242.3 g/mol), and characteristic InChI Key (OTEUMBBAPZFODE-UHFFFAOYSA-N), this compound can serve as an analytical reference standard for HPLC-MS and NMR-based identity confirmation when procuring or synthesizing closely related pyrimidine-tetrahydrothiophene analogs [1]. The 14 Da mass shift relative to the des-methyl analog provides a clear chromatographic separation marker.

Synthetic Methodology Development: Sulfone-Containing Heterocyclic Building Block

As a representative of the tetrahydrothiophene-1,1-dioxide-containing pyrimidine class, this compound is suitable for developing and optimizing synthetic routes involving nucleophilic aromatic substitution at the pyrimidine 4-position with sulfolane-derived amines [1]. The fully oxidized sulfone is chemically inert under conditions that might react with thioether or sulfoxide analogs, offering a stable handle for downstream functionalization.

Quote Request

Request a Quote for 3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.